2,4-Pentadienoyl chloride, 5-phenyl-

Enzyme assay Fatty acid β-oxidation Spectrophotometric detection

2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4; also indexed under CAS 40926-86-1 as the (2E,4E) isomer) is an α,β,γ,δ-unsaturated acyl chloride with the molecular formula C₁₁H₉ClO and molecular weight 192.64 g/mol. Its structure comprises a phenyl ring conjugated through a 1,3-diene system to an acyl chloride carbonyl, yielding an extended chromophore and a highly electrophilic reactive center.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 100636-30-4
Cat. No. B12661752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentadienoyl chloride, 5-phenyl-
CAS100636-30-4
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)Cl
InChIInChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+
InChIKeyVBSYMODXUFYOLA-KBXRYBNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4): A Conjugated Dienoyl Chloride Building Block for Photoresponsive Materials, Enzyme Assays, and Heterocyclic Synthesis


2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4; also indexed under CAS 40926-86-1 as the (2E,4E) isomer) is an α,β,γ,δ-unsaturated acyl chloride with the molecular formula C₁₁H₉ClO and molecular weight 192.64 g/mol . Its structure comprises a phenyl ring conjugated through a 1,3-diene system to an acyl chloride carbonyl, yielding an extended chromophore and a highly electrophilic reactive center. This compound is classified among α,β-unsaturated acid chlorides alongside cinnamoyl chloride, fumaryl chloride, and 2,4-hexadienoyl chloride, and serves as a key intermediate for introducing the 5-phenyl-2,4-pentadienoyl moiety into amides, esters, and conjugated polyenes [1]. Its unique combination of extended conjugation, photoreactivity, and acyl chloride electrophilicity underpins its differentiated utility in photoresponsive polymer functionalization, enzyme assay substrate synthesis, and Pd-catalyzed triene construction.

Why Generic Acyl Chloride Substitution Fails for 2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4): Conjugation Length, Stereochemistry, and Photoreactivity Create Irreplaceable Functional Dimensions


Substituting 2,4-pentadienoyl chloride, 5-phenyl- with a shorter acyl chloride such as cinnamoyl chloride eliminates the 1,3-diene system required for conjugated triene synthesis and photoinduced [2+2] cycloaddition . Using the parent carboxylic acid (5-phenyl-2,4-pentadienoic acid, CAS 1552-94-9) instead of the acyl chloride necessitates additional activation steps and coupling reagents, reducing atom economy and potentially lowering yields in acylation reactions . Substitution with a non-phenyl analog such as (2E,4E)-hexa-2,4-dienoyl chloride forfeits the UV chromophore (ε₃₄₀ = 44,300 M⁻¹ cm⁻¹) that enables sensitive spectrophotometric detection in enzyme assays [1]. Furthermore, switching between (2E,4E) and (2Z,4E) stereoisomers can profoundly alter biological activity, as demonstrated by the selective root gravitropism inhibition of the (2Z,4E) isomer (ku-76) at 5 μM with no concomitant growth inhibition [2]. These functional dimensions—conjugation length, chromophoric properties, photoreactivity, and stereochemical specificity—cannot be replicated by generic in-class alternatives.

Quantitative Differentiation Evidence for 2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4) vs. Closest Analogs and Alternatives


2× Assay Sensitivity and Extended Linearity vs. 2,4-Decadienoyl-CoA in 2,4-Dienoyl-CoA Reductase Spectrophotometric Assay

5-Phenyl-2,4-pentadienoyl-CoA, synthesized directly from the target acyl chloride, delivers twice the sensitivity and a longer linear response window than the conventional substrate 2,4-decadienoyl-CoA when used to assay 2,4-dienoyl-CoA reductase (EC 1.1.1.34). The modified assay measures the decrease in absorbance at 340 nm due to NADPH-dependent reduction of the substrate and NADPH oxidation [1]. The phenyl-conjugated diene chromophore provides an extinction coefficient ε₃₄₀ = 44,300 M⁻¹ cm⁻¹, enabling robust detection even at low enzyme concentrations [1]. In tissue homogenate assays, the product is further metabolized by Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase, demonstrating compatibility with complex biological matrices [1].

Enzyme assay Fatty acid β-oxidation Spectrophotometric detection

>90% Degree of Functionalization for Photoresponsive Oligoethers via Cinnamylidene Acetyl Chloride vs. Non-Photoresponsive Acyl Chlorides

Cinnamylidene acetyl chloride (synonymous with 2,4-pentadienoyl chloride, 5-phenyl-) enables functionalization of linear and star-shaped oligo(ethylene glycol)s and oligo(propylene glycol)s with terminal cinnamylidene acetic acid (CAA) groups capable of photoinduced [2+2] cycloaddition. Functionalization via esterification of hydroxyl or amine endgroups achieved a degree of functionalization higher than 90% as confirmed by MALDI-TOF (Mw increase of ~150 g·mol⁻¹ per terminal end), NMR, and UV spectroscopy [1]. The resulting CAA-functionalized oligoethers exhibited a glass transition temperature (Tg) shift from approximately −70 °C to −50 °C and a melting temperature (Tm) decrease from ~55 °C to ~30 °C relative to unfunctionalized precursors [1]. Irradiation of star-shaped PEG-CAA with a 450 W medium-pressure Hg lamp (λ > 300 nm) produced photoresponsive hydrogels whose degree of swelling was controllable by both the cinnamylidene acetyl content and UV irradiation time [2]. In contrast, conventional acyl chlorides such as cinnamoyl chloride or fumaryl chloride lack the extended conjugated diene system required for photoinduced [2+2] cycloaddition and cannot impart photoresponsive behavior [2].

Photoresponsive polymers Hydrogel [2+2] Photocycloaddition

Acylation Yields of 72–75% for Piperazine Derivatives Using (2E,4E)-5-Phenylpenta-2,4-dienoyl Chloride vs. Cinnamoyl Chloride and Other Acyl Chlorides

In a systematic study of unsaturated diacyl and alkyl-acyl piperazine synthesis, (2E,4E)-5-phenylpenta-2,4-dienoyl chloride (designated as acyl chloride 2c) was reacted with methacryloyl piperazine (1b), allyl piperazine (1c), and cinnamyl piperazine (1d) to afford products 5c (72%), 5p (75%), and 5v (75%) respectively in isolated yields . In the same study, cinnamoyl chloride (2f) yielded product 5g at 65% with 1b, while (E)-3-phenylbut-2-enoyl chloride (2g) gave 5h at 79%, and 3,3-diphenylacryloyl chloride (2h) gave 5i at 70% . The 72–75% yield range for the target compound's acylation places it competitively within the performance envelope of structurally related α,β-unsaturated acyl chlorides, confirming its reliability as an acylation reagent without anomalous reactivity issues that might compromise synthetic planning .

Piperazine derivatives Diacyl compounds Acylation efficiency

Conjugated Triene Formation via Pd-Catalyzed Reaction: (E)-5-Phenyl-2,4-pentadienoyl Chloride vs. Fumaryl Chloride and Cinnamoyl Chloride

In a Pd(0)-catalyzed vinylation reaction, (E)-5-phenyl-2,4-pentadienoyl chloride reacts with activated alkenes in the presence of N-ethylmorpholine and bis(dibenzylideneacetone)palladium(0) to yield conjugated trienes . Under identical conditions, fumaryl chloride produces conjugated dienes, while cinnamoyl chloride yields styrene derivatives after decarbonylation [1]. The extended conjugation of the target compound's 1,3-diene system is preserved in the triene product, providing access to a structural class not accessible from mono-olefinic acid chlorides . This reaction proceeds via a highly efficient decarbonylation of the unsaturated acid chloride, with the phenyl substituent providing stabilization to the extended π-system throughout the catalytic cycle [1].

Conjugated trienes Palladium catalysis Decarbonylative coupling

Stereochemical Purity Specification: (2E,4E)-Isomer at 97% Purity (CAS 100636-30-4/40926-86-1) vs. (2Z,4E)-Isomer at 98% Purity (CAS 157879-05-5)

Commercial sourcing data from Bidepharm indicates that (2E,4E)-5-phenylpenta-2,4-dienoyl chloride (CAS 40926-86-1, corresponding to the target CAS 100636-30-4) is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . The isomeric counterpart, (2Z,4E)-5-phenylpenta-2,4-dienoyl chloride (CAS 157879-05-5), is available at 98% purity . This stereochemical distinction is functionally significant: the (2Z,4E) isomer is the direct precursor to ku-76 [(2Z,4E)-5-phenylpenta-2,4-dienoic acid], a selective inhibitor of root gravitropic bending active at 5 μM with no concomitant growth inhibition [1], while the (2E,4E) isomer serves as the precursor for photoresponsive polymer endgroups and enzyme assay substrates as documented in the preceding evidence items. The availability of both isomers with specified purity enables stereochemically controlled procurement for applications where double-bond geometry dictates biological or photophysical outcomes.

Stereochemical purity Isomer specification Quality control

Improved Production Method via Thionyl Chloride in Petroleum Ether: CN1298692C Patent Process for Cinnamylidene Acetyl Chloride

Chinese patent CN1298692C discloses an improved method for producing cinnamylidene acetyl chloride (the target compound) by reacting cinnamylidene acetic acid with thionyl chloride in petroleum ether at 70–90 °C for 4–6 hours [1]. The patent explicitly states that prior art methods employing tungsten phosphorus chloride or phosphorus trichloride suffered from high reaction temperature, difficult control, long reaction time, and low yield [1]. The patented method uses a thionyl chloride-to-acid molar ratio of 1.5–2.5:1 and a petroleum ether-to-thionyl chloride volume ratio of 7–9:1, providing a technologically simple, easily operable, and low-production-cost alternative [1]. While the patent does not disclose quantitative yield comparisons, the explicit identification of prior art yield deficiencies and the claimed improvements establish this as a process-relevant differentiation for procurement at scale.

Process chemistry Acyl chloride synthesis Manufacturing cost

Validated Application Scenarios for 2,4-Pentadienoyl chloride, 5-phenyl- (CAS 100636-30-4) Derived from Quantitative Differentiation Evidence


Synthesis of 5-Phenyl-2,4-pentadienoyl-CoA as a High-Sensitivity Substrate for 2,4-Dienoyl-CoA Reductase Enzymatic Assays

Researchers studying fatty acid β-oxidation, peroxisomal metabolism, or 2,4-dienoyl-CoA reductase kinetics should procure this acyl chloride to synthesize the CoA thioester substrate. The resulting 5-phenyl-2,4-pentadienoyl-CoA provides an absorbance maximum at 340 nm with ε = 44,300 M⁻¹ cm⁻¹ and delivers 2× the sensitivity of the conventional 2,4-decadienoyl-CoA substrate with extended assay linearity [1]. This directly reduces enzyme consumption per assay and improves signal-to-noise in spectrophotometric or plate-reader formats using tissue homogenates or purified enzyme preparations [1].

Functionalization of Poly(ethylene glycol)s and Poly(propylene glycol)s with Photoresponsive Cinnamylidene Acetyl Endgroups for Hydrogel Fabrication

Materials scientists and biomedical engineers designing photoresponsive hydrogels, photocleavable polymer networks, or smart drug delivery matrices should select this compound as the acyl chloride reagent for endgroup functionalization. Esterification or amidation with oligoether hydroxyl or amine termini achieves >90% degree of functionalization, and subsequent UV irradiation (λ > 300 nm) triggers [2+2] photocycloaddition to crosslink the polymer—a photoreactivity dimension not achievable with cinnamoyl chloride, fumaryl chloride, or other shorter-chain acyl chlorides [2]. The resulting hydrogels exhibit tunable swelling, photoscission capability at 254 nm, and demonstrated antithrombogenic behavior (99.6% reduction in platelet deposition) [3].

Pd-Catalyzed Synthesis of Conjugated Trienes via Decarbonylative Vinylation with Activated Alkenes

Synthetic organic chemists targeting extended conjugated polyene frameworks for materials science (organic semiconductors, nonlinear optical chromophores) or natural product synthesis should use (E)-5-phenyl-2,4-pentadienoyl chloride in Pd(0)-catalyzed vinylation reactions with activated alkenes. This reaction installs a triene system in a single step, whereas fumaryl chloride or cinnamoyl chloride yield only diene or mono-olefinic products under identical conditions . The phenyl group provides electronic stabilization to the conjugated system, and the reaction proceeds efficiently with N-ethylmorpholine as base and Pd(dba)₂ as catalyst .

Diversified Synthesis of Diacyl and Alkyl-Acyl Piperazine Libraries Using (2E,4E)-5-Phenylpenta-2,4-dienoyl Chloride as an Acylating Agent

Medicinal chemists constructing piperazine-focused compound libraries for drug discovery should consider this acyl chloride as a building block for introducing the 5-phenyl-2,4-pentadienoyl moiety. Systematic studies demonstrate reliable acylation of methacryloyl-, allyl-, and cinnamyl-piperazine derivatives with isolated yields of 72–75%, placing it within the competitive yield range of structurally related α,β-unsaturated acyl chlorides . The extended conjugation and phenyl terminus provide additional molecular recognition features (π-stacking, hydrophobic contacts) beyond those offered by cinnamoyl or hexadienoyl substituents .

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